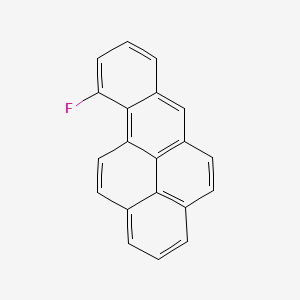
10-Fluorobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluorobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
Skin Tumor Initiation Studies
Research has shown that 10-fluorobenzo(a)pyrene exhibits significantly lower tumor-initiating activity compared to benzo(a)pyrene. In a study involving female Sencar mice, various fluorinated derivatives, including this compound, were tested for their ability to initiate skin tumors. The results indicated that while benzo(a)pyrene induced a considerable number of papillomas (average of 2.9 to 5.7 per mouse), none of the fluorinated compounds demonstrated significant tumor-initiating activity when administered at comparable doses . This suggests that the introduction of fluorine at the 10-position alters the compound's carcinogenic potential, potentially blocking pathways critical for tumorigenesis.
Pharmacokinetic Research
Physiologically Based Pharmacokinetic Modeling
The pharmacokinetics of this compound have been modeled in comparison to other polycyclic aromatic hydrocarbons (PAHs). Preliminary studies indicate that its absorption and metabolism may differ from that of benzo(a)pyrene. For instance, the metabolic pathways involving cytochrome P-450 enzymes are crucial for understanding how these compounds behave in biological systems. The data suggest that while this compound can form dihydrodiols, these metabolites may not progress to diol-epoxides, which are typically associated with carcinogenic activity .
Environmental Impact Studies
Analysis of PAH Contamination
This compound is part of broader studies examining PAH contamination in environmental samples. These studies often focus on the persistence and degradation of PAHs in various ecosystems, assessing their potential risks to human health and wildlife. The unique properties of fluorinated PAHs can influence their behavior in the environment, making them subjects of interest in ecological risk assessments .
Case Studies
Mutagenicity Assessments
A notable case study involved assessing the mutagenic potential of this compound alongside other fluorinated derivatives using Salmonella typhimurium strains TA98 and TA1538. The findings indicated that while this compound displayed reduced mutagenicity compared to its parent compound, it still posed some risk under specific conditions . This highlights the importance of evaluating both the direct effects of such compounds and their metabolites.
Data Table: Comparative Properties of Fluorinated PAHs
| Compound | Tumor Initiation Activity | Mutagenicity (TA98/TA1538) | Metabolic Pathway Impact |
|---|---|---|---|
| Benzo(a)pyrene | High | High | Active |
| 7-Fluorobenzo(a)pyrene | Low | Moderate | Blocked |
| 8-Fluorobenzo(a)pyrene | Low | High | Active |
| This compound | None | Low | Blocked |
Eigenschaften
CAS-Nummer |
74018-58-9 |
|---|---|
Molekularformel |
C20H11F |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
10-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1-11H |
InChI-Schlüssel |
HAWXDOMASFLWHU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5F |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5F |
Key on ui other cas no. |
74018-58-9 |
Synonyme |
10-fluorobenzo(a)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















